molecular formula C18H15N3OS B5504641 2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B5504641
M. Wt: 321.4 g/mol
InChI Key: SUVAYMBUCQBFFX-WJDWOHSUSA-N
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Description

This compound is part of a broader category of chemicals with significant interest in organic and medicinal chemistry due to their structural and functional diversity.

Synthesis Analysis

  • The synthesis of related benzo[4,5]thiazolo[3,2- c][1,3,5,2]oxadiazaborinines, which are structurally similar, involves the conjugation with the donor 4-dimethylaminophenyl group and shows the influence of substituents on photophysical properties (Potopnyk et al., 2018).

Molecular Structure Analysis

  • N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a related compound, has its structure determined by X-ray crystallography, showcasing the intricacies in the molecular arrangement of such chemicals (Al-Hourani et al., 2016).

Chemical Reactions and Properties

  • The compound E-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, closely related to the compound , shows moderate effects against bacterial and fungal species, indicating potential chemical reactivity and biological interaction (Abdel‐Aziz et al., 2008).

Physical Properties Analysis

  • Research on similar compounds, such as 4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one, contributes to the understanding of their physical properties, especially in the context of yield percentages and conditions of reactions (Stanovnik et al., 2002).

Chemical Properties Analysis

  • Thiuronium salts in the synthesis of thiazole derivatives, like benzimidazolylthiazoles, provide insights into the chemical properties and reactions of structurally similar compounds (Krapivin et al., 1992).

Scientific Research Applications

Chemical Synthesis and Structural Diversity

2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and related compounds have been utilized in various chemical synthesis processes to generate a structurally diverse library of compounds. For example, using ketonic Mannich base derivatives as starting materials, researchers have conducted alkylation and ring closure reactions to produce a variety of compounds including dithiocarbamates, thioethers, pyrazolines, pyridines, benzodiazepines, and more, showcasing the compound's versatility in synthesizing heterocyclic compounds with potential biological activities (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibiting effects on steel in acidic environments. These studies have demonstrated that such compounds offer substantial protection against corrosion, attributed to their ability to form stable adsorption layers on metal surfaces, indicating potential industrial applications in protecting metal infrastructure and machinery (Hu et al., 2016).

Anti-inflammatory Applications

The synthesis of benzimidazole derivatives and their subsequent screening for anti-inflammatory activities have highlighted the therapeutic potential of these compounds. Certain synthesized derivatives have shown significant anti-inflammatory effects in in-vivo models, suggesting their potential utility in developing new anti-inflammatory medications (Prajapat & Talesara, 2016).

Antimicrobial Activity

Research into the antimicrobial properties of novel synthesized compounds incorporating thiazolo[3,2-a]benzimidazole moieties has demonstrated effectiveness against various bacterial and fungal species. This indicates the potential of these compounds in the development of new antimicrobial agents, which could be crucial in addressing the growing issue of antibiotic resistance (Abdel‐Aziz et al., 2008).

Fluorescence and Proton Sponge Analogues

Investigations into the fluorescent properties and basicity of dimethylamino derivatives of benzoquinolines and quinazolines have revealed their utility as fluorescent proton sponge analogues. These studies provide insights into the design of new fluorescent materials and proton sponges, which have applications in sensing, catalysis, and organic synthesis (Pozharskii et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Any safety and hazard information would likely be included in the Material Safety Data Sheet (MSDS) provided with the product.

properties

IUPAC Name

(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-20(2)13-9-7-12(8-10-13)11-16-17(22)21-15-6-4-3-5-14(15)19-18(21)23-16/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVAYMBUCQBFFX-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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